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molecular formula C11H14O5S B3387559 2-Isopropoxy-5-methylsulfonylbenzoic acid CAS No. 845616-02-6

2-Isopropoxy-5-methylsulfonylbenzoic acid

Cat. No. B3387559
M. Wt: 258.29 g/mol
InChI Key: NWXBHCBBFZOTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07429585B2

Procedure details

A mixture of 2.13 mmol 2-chloro-5-methanesulfonyl-benzoic acid, 0.64 mmol Cu(I)Br in 5 ml NEt3 and 25 ml isopropanol was heated to 120° C. for 16 h in a sealed tube. The volatiles were removed under vacuum, and the residue was taken up in 70 ml 1N HCl. Extraction with ethyl acetate drying of the combined organic fractions, and evaporation yielded a residue which was purified by reversed phase preparative HPLC eluting with an acetonitrile/water gradient. Evaporation of the product fractions yielded the title compound
Quantity
2.13 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Cu(I)Br
Quantity
0.64 mmol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH:15]([OH:18])([CH3:17])[CH3:16]>CCN(CC)CC>[CH:15]([O:18][C:2]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=[O:13])=[O:12])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
2.13 mmol
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)C
Name
Cu(I)Br
Quantity
0.64 mmol
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
CCN(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed under vacuum
EXTRACTION
Type
EXTRACTION
Details
Extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
drying of the combined organic fractions, and evaporation
CUSTOM
Type
CUSTOM
Details
yielded a residue which
CUSTOM
Type
CUSTOM
Details
was purified by reversed phase preparative HPLC
WASH
Type
WASH
Details
eluting with an acetonitrile/water gradient
CUSTOM
Type
CUSTOM
Details
Evaporation of the product fractions

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OC1=C(C(=O)O)C=C(C=C1)S(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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